1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound characterized by the presence of an imidazolone ring and a bromophenyl substituent. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological studies. Its molecular formula is CHBrNO, and it has a molecular weight of 239.07 g/mol. The compound is classified under imidazoles and imidazolones, which are known for their diverse biological activities.
1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. Its classification as a heterocyclic organic compound places it within a group of chemicals that contain rings composed of at least one atom that is not carbon, specifically nitrogen in this case.
The synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves a reaction between 3-bromobenzylamine and glyoxal in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the imidazolone ring.
Key Reaction Conditions:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield, along with purification techniques like recrystallization or chromatography to achieve high purity levels .
The molecular structure of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one features:
Structural Data:
The compound's structure can be visualized using chemical drawing software or databases like PubChem which provide detailed structural representations .
1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is capable of undergoing several types of chemical reactions:
Common Reaction Conditions:
The mechanism of action for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific biological targets. In medicinal applications, it may modulate enzyme activity or receptor binding through:
This interaction profile suggests potential uses in drug design aimed at anti-inflammatory and antimicrobial activities .
The physical and chemical properties of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one include:
These properties are critical for determining the compound's behavior in various applications .
1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one has several notable applications in scientific research:
The 1,3-dihydro-2H-imidazol-2-one core constitutes the fundamental pharmacophoric element of this compound class, distinguished by its unique electronic distribution and hydrogen-bonding capabilities. This bicyclic system incorporates a cyclic urea moiety constrained within a five-membered ring, conferring significant dipole moments and molecular rigidity. These structural attributes profoundly influence bioactive conformation and target binding efficiency. The carbonyl group (C=O) within the imidazolidinone ring serves as a potent hydrogen-bond acceptor, while the adjacent NH groups (particularly when not substituted) can function as hydrogen-bond donors. This dual functionality enables versatile molecular recognition patterns with biological targets, including enzymes and receptors [3].
Quantum chemical analyses reveal substantial resonance stabilization within the ring system, where the carbonyl group participates in conjugated electronic interactions with the adjacent nitrogen atoms. This electronic delocalization contributes to the remarkable metabolic stability observed in many imidazolidinone-containing drugs compared to their acyclic urea counterparts. The non-planar geometry of the saturated ring system introduces chiral centers in substituted derivatives, providing opportunities for stereoselective interactions with biological targets. Molecular docking studies of structurally related imidazolinone derivatives demonstrate the significance of the core in forming key binding interactions with target proteins. For instance, in cyclooxygenase-2 (COX-2) inhibition, the carbonyl oxygen forms critical hydrogen bonds with residues in the catalytic pocket (e.g., GLN-242 and ARG-343), while the hydrophobic imidazoline ring contributes to van der Waals interactions with nonpolar residues [3]. These interactions underscore the scaffold's versatility in drug-receptor binding.
The strategic incorporation of brominated aryl substituents, particularly at the meta-position of the phenyl ring as seen in 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, represents a sophisticated structure-based design approach to enhance pharmacological potential. Bromine, as a heavy halogen, exerts multiple electronic and steric effects that profoundly influence ligand-target interactions. The 3-bromophenyl group attached to the imidazolidinone nitrogen contributes significantly to lipophilicity enhancement (quantified by increased log P values), facilitating improved membrane permeability and bioavailability. This substituent serves as a bioisosteric replacement for smaller halogens (F, Cl) and methyl groups, offering optimized steric and electronic properties while maintaining metabolic stability [2] [6].
The bromine atom's electron-withdrawing resonance effect (-R) combined with its sigma-donating inductive effect (+I) creates a unique electronic profile that modulates the electron density of the entire aromatic system. This electronic modulation enhances the compound's ability to participate in halogen bonding interactions with biological targets—a directional interaction where the bromine acts as an electrophile (σ-hole) with electron-rich partners such as carbonyl oxygen atoms or aromatic π-systems. These interactions exhibit bond strengths comparable to hydrogen bonds (5-15 kJ/mol) and significantly contribute to binding affinity and selectivity [5] [6].
Structure-activity relationship (SAR) studies on analogous compounds demonstrate that the meta-positioning of bromine on the phenyl ring offers optimal spatial orientation for target engagement. Antimicrobial evaluations of structurally similar imidazole-containing thiazolidinones revealed that brominated derivatives exhibited substantially enhanced potency against Gram-negative pathogens like Klebsiella pneumoniae (MIC 12.5 μg/mL) compared to non-halogenated analogs (MIC >50 μg/mL) [5]. This enhancement is attributed to improved bacterial membrane penetration and target protein interactions. Furthermore, brominated aryl derivatives frequently demonstrate superior antimycotic activity against pathogenic fungi such as Trichophyton mentagrophytes and Aspergillus fumigatus compared to their non-halogenated counterparts, highlighting the broad-spectrum bioenhancement conferred by strategic bromination [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: